molecular formula C8H9BrN2O B11822503 Benzeneethanimidamide, 2-bromo-N-hydroxy-

Benzeneethanimidamide, 2-bromo-N-hydroxy-

Cat. No.: B11822503
M. Wt: 229.07 g/mol
InChI Key: GPAFYGOUYVFVMW-UHFFFAOYSA-N
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Description

Benzeneethanimidamide, 2-bromo-N-hydroxy- is a chemical compound with the molecular formula C8H9BrN2O. It is characterized by the presence of a benzene ring, an ethanimidamide group, a bromine atom, and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanimidamide, 2-bromo-N-hydroxy- typically involves the bromination of benzeneethanimidamide followed by the introduction of a hydroxy group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The hydroxy group can be introduced through a subsequent reaction with hydroxylamine or a similar reagent .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzeneethanimidamide, 2-bromo-N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution with an amino group would result in an amino-substituted benzeneethanimidamide .

Scientific Research Applications

Benzeneethanimidamide, 2-bromo-N-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneethanimidamide, 2-bromo-N-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Benzeneethanimidamide
  • Benzeneethanimidamide, 2-chloro-N-hydroxy-
  • Benzeneethanimidamide, 2-fluoro-N-hydroxy-

Comparison: Benzeneethanimidamide, 2-bromo-N-hydroxy- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom is larger and more polarizable, which can influence the compound’s chemical behavior and interactions with other molecules .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-N'-hydroxy-2-phenylethanimidamide

InChI

InChI=1S/C8H9BrN2O/c9-7(8(10)11-12)6-4-2-1-3-5-6/h1-5,7,12H,(H2,10,11)

InChI Key

GPAFYGOUYVFVMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=NO)N)Br

Origin of Product

United States

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